Product packaging for cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val](Cat. No.:)

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

Cat. No.: B12118064
M. Wt: 582.7 g/mol
InChI Key: FLVWONZBLRGQPK-UHFFFAOYSA-N
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Description

Cyclic peptides are a class of molecules that have garnered significant interest due to their diverse biological activities, including antibacterial, immunosuppressive, and anti-tumor properties. glpbio.com The cyclization of peptides, forming a ring structure, confers several advantages over linear peptides. This structural constraint can lead to increased conformational rigidity, which often results in enhanced binding affinity and selectivity for biological targets. glpbio.com Furthermore, the absence of amino and carboxyl termini makes cyclic peptides resistant to degradation by exopeptidases, a common challenge with linear peptides. glpbio.com

The incorporation of D-amino acids, the non-proteinogenic mirror images of the common L-amino acids, introduces further beneficial characteristics. Peptides containing a mix of D- and L-amino acids, known as heterochiral peptides, exhibit remarkable resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids. chemicalbook.com This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

Cyclic peptides with alternating D- and L-amino acids can adopt unique, low-energy, flat ring-shaped conformations. researchgate.net This structural feature allows them to self-assemble into highly ordered nanostructures, such as nanotubes, through intermolecular hydrogen bonding. researchgate.netnih.gov This capacity for self-assembly opens up possibilities for their use in nanotechnology and as biomaterials. nih.gov

While direct and extensive research on the specific compound cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is not widely available in public literature, its structure, featuring an alternating sequence of D- and L-amino acids, allows for informed postulations about its unique characteristics. The research focus for such a compound would logically center on several key areas stemming from its inherent chemical architecture.

A primary area of investigation would be its three-dimensional conformation. The alternating stereochemistry of the amino acid residues—Leucine, Tryptophan, Serine, Proline, and Valine—is expected to impose significant conformational constraints. Cyclic pentapeptides commonly adopt structures comprising a β-turn and a tighter turn. nih.gov The presence of D-amino acids specifically favors the formation of type II′ β-turns. nih.gov Understanding the precise conformational landscape is crucial as it dictates the molecule's potential for biological interactions and self-assembly.

Another key research avenue is the compound's stability. The inclusion of D-amino acids is a well-established strategy to enhance resistance to enzymatic degradation. frontiersin.org Therefore, a central research question would be to quantify the proteolytic stability of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] in various biological media.

Furthermore, the potential for this compound to self-assemble into higher-order structures is a significant point of interest. Cyclic peptides with alternating D- and L-amino acids are known to form flat ring structures that can stack to create nanotubes. researchgate.net Research would aim to determine if cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] exhibits similar self-assembling properties and to characterize the resulting nanostructures.

Finally, exploring the biological activity of this compound is a critical objective. The specific sequence of amino acids, combined with its cyclic and heterochiral nature, could endow it with unique pharmacological properties. For instance, a structurally related cyclic pentapeptide, Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) , has been identified as a potent antagonist for the endothelin-A (ET-A) receptor. glpbio.com This suggests that cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] could also be investigated for similar or other receptor-modulating activities. The stereochemistry of cyclic peptides is known to be a key determinant of their biological function, as demonstrated by the different antifungal activities of cyclo(Leu-Pro) stereoisomers. frontiersin.org

The following table summarizes the anticipated research focus for cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] :

Research AreaKey QuestionsRationale
Conformational Analysis What is the preferred 3D structure in solution? Does it form specific turn structures?The alternating D,L-amino acid sequence imposes unique conformational constraints that determine its biological function. nih.gov
Stability Studies How resistant is the compound to proteolytic enzymes?The presence of D-amino acids is known to confer enhanced stability against enzymatic degradation. chemicalbook.comfrontiersin.org
Self-Assembly Does the peptide self-assemble into nanostructures? What are their characteristics?Cyclic peptides with alternating D- and L-amino acids can form flat ring structures that self-assemble. researchgate.net
Biological Activity Does it exhibit any specific biological or pharmacological effects?The unique structure could lead to novel interactions with biological targets. A similar peptide shows potent receptor antagonism. glpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N6O6 B12118064 cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVWONZBLRGQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Construction of Cyclo Dl Leu Dl Trp Dl Ser Dl Pro Dl Val

Linear Peptide Precursor Synthesis Strategies for DL-Amino Acid Sequences

The initial and critical phase in the construction of the target cyclic peptide is the methodical assembly of its linear precursor, H-L-Leu-D-Trp-L-Ser-D-Pro-L-Val-OH. This can be accomplished using either solid-phase or solution-phase methodologies, with the former being the more prevalent approach in modern peptide chemistry. csic.es

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing linear peptides due to its efficiency, ease of purification, and amenability to automation. creative-peptides.comnih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. peptide.com

The success of SPPS is highly dependent on the selection of an appropriate resin and a compatible protecting group strategy. chempep.com For the synthesis of a linear precursor intended for cyclization, the resin must allow for the cleavage of the final peptide as a C-terminal carboxylic acid while keeping the side-chain protecting groups intact. researchgate.netnih.gov Highly acid-labile resins are ideal for this purpose.

Table 1: Suitable Resins for Linear Peptide Precursor Synthesis

Resin Name Linker Type Key Advantage for Precursor Synthesis Cleavage Condition
2-Chlorotrityl chloride (2-CTC) Trityl Extremely acid-sensitive, allowing peptide cleavage with all side-chain protecting groups fully intact. iris-biotech.defluorochem.co.uk Dilute acid (e.g., 1% TFA) or hexafluoroisopropanol (HFIP) in DCM. nih.govpeptide.com

| Wang Resin | p-Alkoxybenzyl alcohol | Most common resin for generating peptide acids; good stability but requires moderate acid for cleavage. iris-biotech.depeptide.com | Moderate TFA concentrations (e.g., 50% TFA in DCM). iris-biotech.de |

The most widely adopted protection scheme for SPPS is the orthogonal Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy. peptide.comnih.gov In this approach, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, which is removed before each coupling step using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). csic.eschempep.com The reactive side chains of the amino acids are shielded by acid-labile protecting groups, typically derived from tert-butyl (tBu) alcohol. nih.gov This orthogonality is crucial, as it allows for the selective removal of the Nα-Fmoc group without affecting the side-chain protection. peptide.com

Table 2: Protecting Groups for the Amino Acid Residues in the Target Peptide

Amino Acid Side Chain Functionality Standard Side-Chain Protecting Group (tBu-based)
Leucine (Leu) Alkyl None required
Tryptophan (Trp) Indole (B1671886) Butyloxycarbonyl (Boc)
Serine (Ser) Hydroxyl tert-Butyl (tBu)
Proline (Pro) Cyclic secondary amine None required for the side chain

| Valine (Val) | Alkyl | None required |

The formation of the amide (peptide) bond between the deprotected N-terminus of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. creative-peptides.com The incorporation of both L- and D-amino acids does not typically require special conditions, as the stereochemistry of the amino acid does not fundamentally alter the coupling chemistry. However, the alternating D/L pattern can help to disrupt the inter-chain aggregation that sometimes complicates the synthesis of homochiral peptides. luxembourg-bio.com

Several classes of coupling reagents are routinely used, each with specific advantages.

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and rapid, forming an activated O-acylisourea intermediate. bachem.compeptide.com HATU is particularly effective at minimizing racemization. sigmaaldrich.comPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful phosphonium (B103445) salt-based reagent. peptide.comsigmaaldrich.com These reactions are typically performed in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mdpi.com

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC ) and N,N'-dicyclohexylcarbodiimide (DCC ) are classic coupling reagents. creative-peptides.combachem.com They are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt ) to form an active ester, which suppresses racemization and improves coupling efficiency. peptide.comnih.govacs.org For SPPS, the more soluble N,N'-diisopropylcarbodiimide (DIC ) is often preferred over DCC. nih.govpeptide.com

The standard coupling cycle involves dissolving the Fmoc-protected amino acid and the coupling reagent (with additives, if necessary) in a solvent like DMF and adding it to the resin after the previous Fmoc group has been removed. mdpi.com The reaction's completion is often monitored using a qualitative test like the Kaiser test, which detects free primary amines. iris-biotech.de

While less common for longer peptides, solution-phase synthesis offers an alternative for constructing the linear precursor. nih.gov This classical approach involves carrying out all reactions in a homogeneous solution. The process consists of sequentially coupling protected amino acid fragments, with purification of the intermediate product required after each step. This method can be labor-intensive but is advantageous for large-scale synthesis where the cost of solid-phase resins can be prohibitive. The same protecting group strategies and coupling reagents used in SPPS are applicable in solution-phase synthesis. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Protocols

Cyclization Methods Specific to Hexapeptides Containing DL-Amino Acids

Once the fully protected linear hexapeptide has been synthesized and cleaved from the resin, the final step is the intramolecular cyclization to form the desired macrocycle. lifetein.com The presence of alternating D- and L-amino acids, particularly a D-residue at the i+1 position of a β-turn, can pre-organize the linear precursor into a conformation that is favorable for cyclization. nih.gov

The formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid of the same linear peptide is known as head-to-tail macrolactamization. lifetein.com To achieve this, the Nα-Fmoc group and the C-terminal ester (from the resin linkage) of the linear precursor must first be deprotected to yield the free amino and carboxyl termini. nih.govacs.org

A critical factor for successful macrolactamization is the use of high-dilution conditions. nih.gov The reaction is performed at a very low concentration (millimolar range) to favor the desired intramolecular cyclization over intermolecular polymerization, which would lead to linear dimers and higher-order oligomers. mdpi.com The same types of coupling reagents used for linear synthesis are employed to activate the C-terminal carboxyl group for attack by the N-terminal amine. nih.gov

Commonly used cyclization cocktails include:

PyBOP/HOBt/DIPEA in a solvent like DMF. mdpi.com

EDC/HOBt/DIPEA in a solvent like dichloromethane (B109758) (DCM). nih.govacs.org

HBTU/DIPEA in DMF. nih.gov

Following the cyclization reaction, the remaining side-chain protecting groups (e.g., Boc on Trp and tBu on Ser) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. nih.govmdpi.com The final crude cyclic peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Head-to-Tail Macrolactamization Techniques

Optimizing Reaction Conditions for Enhanced Cyclization Yield

The yield of the cyclization reaction is highly sensitive to several factors, including the solvent, the concentration of the peptide precursor, pH, and the choice of activating agents. Research into the synthesis of various cyclic peptides has demonstrated that a mixture of organic solvents with aqueous buffers can be effective. For instance, using an aqueous phosphate (B84403) buffer containing a chaotropic agent like 6.0 M guanidinium (B1211019) chloride has been shown to be a good solvent system for cyclization. cytosynthesis.com The addition of organic solvents to the aqueous buffer can also be beneficial. cytosynthesis.com

The concentration of the linear peptide is critical; high concentrations can favor intermolecular reactions leading to oligomers, while very low concentrations can make the process inefficient. Studies have shown that good yields can be obtained at moderately high concentrations, such as 10 mM. cytosynthesis.com The pH of the reaction medium also plays a role, although cyclization can proceed efficiently across a range of pH values, for instance between pH 6 and 8. cytosynthesis.com Additives can significantly enhance yield; for example, using 4-mercaptophenylacetic acid (MPAA) as an additive in hydrazide-based ligation methods has been shown to produce high yields. cytosynthesis.com

Table 1: Illustrative Optimization of Cyclization Conditions for a Model Peptide

EntrySolvent SystemAdditive (equiv)pHConcentration (mM)Yield (%)
1Phosphate Buffer (pH 7.0)None7.0155.2
2Phosphate Buffer (pH 7.0)MPAA (10)7.0188.5
3Phosphate Buffer (pH 7.0)MPAA (40)7.0192.9
4MeCN/Phosphate Buffer (1:1)MPAA (40)7.0190.1
5Phosphate Buffer (pH 6.0)MPAA (40)6.0191.5
6Phosphate Buffer (pH 8.0)MPAA (40)8.0190.8
7Phosphate Buffer (pH 7.0)MPAA (40)7.01089.7

This table is a generalized representation based on data for model cyclic peptides to illustrate the effects of varying reaction parameters. cytosynthesis.com

Mitigation of C-Terminal Epimerization During Cyclization

A significant challenge in peptide synthesis, particularly during the activation of the C-terminal carboxylic acid for cyclization, is epimerization. nih.gov The α-proton of the C-terminal amino acid is susceptible to abstraction under basic conditions or during activation, leading to a loss of stereochemical integrity. This is a particular concern for amino acids like cysteine and histidine, but can affect all amino acids. nih.govrsc.org

Strategies to mitigate epimerization are crucial. One of the most effective approaches is the use of synthesis methods that avoid harsh activation conditions at the C-terminus. The hydrazide method, for example, is reported to be an essentially epimerization-free process. nih.govresearchgate.net This method involves the conversion of a C-terminal peptide hydrazide to a peptide azide, which then undergoes intramolecular ligation. cytosynthesis.com This process occurs under mild conditions, significantly reducing the risk of racemization at the C-terminal residue. cytosynthesis.com Studies comparing the cyclization of linear peptides ending in L-amino acids versus their D-amino acid counterparts have shown that the extent of racemization with the hydrazide method can be less than 1%. cytosynthesis.com

Influence of DL-Amino Acid Stereochemistry on Cyclization Efficiency and Outcome

The presence of both D and L amino acids in the linear precursor of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] significantly influences the cyclization process. The stereochemistry of each amino acid residue affects the conformational preferences of the linear peptide, which in turn dictates how easily it can adopt the necessary conformation for ring closure.

Research on model peptides has shown that cyclization outcomes are highly sequence-dependent, and stereochemistry plays a key role. nih.gov For example, a linear peptide composed of all L-amino acids might cyclize with high efficiency, whereas its diastereomeric counterpart containing one or more D-amino acids may result in a much lower yield of the desired monomeric cyclic product, with an increase in hydrolysis byproducts or oligomers. nih.gov The introduction of D-amino acids can alter the backbone's flexibility and the propensity to form stabilizing intramolecular hydrogen bonds that favor cyclization. In some cases, alternating L and D residues can promote a specific turn structure that facilitates cyclization. nih.gov Conversely, certain stereochemical combinations can introduce conformational constraints that hinder the cyclization process. mdpi.com

Table 2: Illustrative Cyclization Outcomes for Stereoisomeric Pentapeptides

Linear Peptide Precursor (Stereochemistry)Cyclic Monomer Yield (%)Hydrolysis Byproduct (%)
H-Asp-Leu-Thr-Phe-Gly-SBzl (all L)955
H-Asp-Leu-Thr-D-Phe-Gly-SBzl8020
H-Asp-D-Leu-Thr-D-Phe-Gly-SBzl6535

This table is adapted from findings on model thioester peptides to illustrate the principle that stereochemistry significantly impacts cyclization efficiency. nih.gov

Advanced Purification Techniques and Analytical Strategies for Stereochemical Purity Assessment

Following synthesis, rigorous purification and analysis are essential to isolate the target cyclic peptide and confirm its stereochemical integrity. Given the potential for diastereomeric byproducts resulting from the mixed D/L composition and possible epimerization, these steps are particularly critical for cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val].

Purification : Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for purifying the crude cyclization product. nih.gov By carefully selecting the column, mobile phase composition, and gradient, it is often possible to separate the desired cyclic monomer from linear precursors, oligomers, and diastereomeric impurities. Semi-preparative HPLC is typically used to obtain the compound in high purity. nih.gov

Analytical Strategies for Stereochemical Purity : Confirming the absolute configuration of each chiral center in the final product is a significant analytical challenge. Standard methods like optical rotation can be unreliable and require large sample amounts. researchgate.net

A more powerful and sensitive technique is Electronic Circular Dichroism (ECD) spectroscopy . nih.govresearchgate.net ECD is highly sensitive to the stereochemistry of a molecule. nih.gov By synthesizing all possible stereoisomers of a cyclic peptide and measuring their individual ECD spectra, a reference library can be created. nih.gov The ECD spectrum of the synthesized sample can then be compared to this reference dataset for unambiguous stereochemical assignment. nih.gov This method is advantageous as it can be performed on a microscale (e.g., ~0.1 mg/mL) and is highly reproducible. nih.gov Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are also used to confirm the molecular weight and primary structure of the purified peptide. nih.gov

Conformational Analysis and Structural Elucidation of Cyclo Dl Leu Dl Trp Dl Ser Dl Pro Dl Val

Spectroscopic Approaches for Characterizing Peptide Conformations in Solution

A combination of high-resolution spectroscopic methods is typically employed to determine the solution conformation of cyclic peptides. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed 3D structure determination, while Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy provide valuable complementary information about the global secondary structure and hydrogen bonding patterns. researchgate.netnih.gov

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of peptides in solution. acs.org It provides data on through-bond and through-space atomic interactions, which serve as constraints for computational molecular modeling. The process involves assigning proton and carbon resonances, identifying secondary structure elements like turns through nuclear Overhauser effects (NOEs), and assessing molecular dynamics. rsc.orgresearchgate.net

The foundational step in any NMR-based structural study is the sequential assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms in the peptide. acs.org This is achieved using a series of two-dimensional (2D) NMR experiments.

TOCSY (Total Correlation Spectroscopy): This experiment establishes through-bond correlations between all protons within a single amino acid residue's spin system. It allows for the identification of protons belonging to a particular residue, such as the amide proton (NH), alpha-proton (Hα), and various side-chain protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), irrespective of whether they are in the same residue. Sequential assignment is achieved by observing NOE cross-peaks between the Hα proton of one residue (i) and the NH proton of the next residue (i+1). nih.gov

For cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], this process would yield a complete map of its proton chemical shifts. The table below presents a representative set of ¹H NMR chemical shifts for a cyclic pentapeptide in solution, based on typical values observed for these residues in similar structural contexts.

ResidueNHOther Side-Chain Protons
L-Leu 8.154.301.70, 1.60γ: 1.65; δ: 0.95, 0.90
D-Trp 7.904.853.30, 3.20Indole (B1671886): 7.60 (H4), 7.15 (H7), 7.08 (H6), 7.35 (H5), 7.25 (H2)
L-Ser 8.404.503.90, 3.80-
D-Pro -4.402.30, 1.95γ: 2.05, 2.00; δ: 3.60, 3.50
L-Val 8.004.102.15γ: 0.98, 0.92
Chemical shifts (δ) are in ppm. Data is illustrative for a cyclic pentapeptide in a polar solvent.

Cyclic pentapeptides are sterically constrained and often adopt compact conformations stabilized by intramolecular hydrogen bonds, typically forming turn structures. nih.gov The presence of alternating D and L amino acids strongly influences the preferred turn type, with D-residues often occupying the i+1 position of a βII' turn. iupac.org

Key NMR parameters used to identify these features include:

Nuclear Overhauser Effects (NOEs): The presence of a strong NOE between the NH of residue i+2 and the Hα of residue i+1, along with a medium-range NOE between the NH of residue i+3 and the Hα of residue i+2, is characteristic of a β-turn. A γ-turn is often indicated by an NOE between the NH of residue i+1 and the Hα of residue i.

³J_HNα Coupling Constants: These scalar couplings relate to the φ (phi) dihedral angle of the peptide backbone. Large values (>8 Hz) are typical for residues in an extended or β-sheet conformation, while small values (<6 Hz) suggest a helical or turn conformation.

Amide Proton Temperature Coefficients (dδ/dT): The chemical shifts of amide protons involved in intramolecular hydrogen bonds are less sensitive to temperature changes than those exposed to the solvent. A small temperature coefficient (less negative than -4.5 ppb/K) is strong evidence for a hydrogen-bonded NH group. nih.gov

A combined analysis of these parameters for cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] would likely reveal a structure containing both a β-turn and a γ-turn to accommodate the five residues. For instance, a plausible conformation could involve a βII' turn spanning residues D-Trp-L-Ser-D-Pro-L-Val and a γ' turn at L-Leu. nih.gov

ParameterObservationImplication
Key NOEs dαN(i, i+1)Sequential connectivity
dNN(i, i+2)Turn structure
dαN(i, i+2)Turn structure
Temperature Coefficients L-Leu NH: -5.8 ppb/KSolvent exposed
L-Val NH: -2.1 ppb/KIntramolecular H-bond
³J_HNα Coupling Constants D-Trp: 7.5 HzConstrained φ angle
L-Ser: 6.0 HzConstrained φ angle
Data is representative for identifying turn structures in cyclic peptides. nih.gov

Peptides in solution are not static but exist as an ensemble of interconverting conformations. nih.gov NMR spectroscopy can detect and quantify this dynamic behavior. For cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], conformational exchange could arise from:

Cis-trans isomerization of the Ser-Pro peptide bond: Proline is unique in its ability to adopt both cis and trans conformations, which can lead to two distinct sets of NMR signals for the entire peptide if the exchange is slow on the NMR timescale. nih.gov

Ring flexibility: The peptide backbone may undergo more subtle fluctuations between several low-energy states.

These dynamic processes are studied using techniques like 2D EXSY (Exchange Spectroscopy) , which shows cross-peaks between the same nucleus in different chemical environments (i.e., different conformers). ethz.ch The presence of multiple, distinct sets of resonances in the 1D ¹H NMR spectrum is a clear indicator of slow exchange between two or more stable conformations. nih.gov In cases of faster exchange, line broadening analysis can be used to determine the rates of interconversion.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone amides. It provides a rapid, global assessment of the secondary structure content. nih.govacs.org

The CD spectrum of a cyclic peptide is a composite of the contributions from its constituent secondary structures, such as β-turns, and any unordered regions.

Type I and II β-turns typically show a negative band around 205-210 nm and a positive band near 220-230 nm.

β-sheet structures , often found in aggregated peptides, display a strong negative band near 218 nm.

Random coil or disordered structures are characterized by a strong negative band below 200 nm. nih.gov

For cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], the CD spectrum would be expected to show features consistent with a folded, turn-containing structure. The stability of this conformation can be assessed by monitoring the CD spectrum as a function of temperature or denaturant concentration.

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Likely Structural Contribution
~225 Positive, weakβ-turn
~208 Negative, strongβ-turn / Disordered
< 200 Negative, very strongDisordered / π-π* transition
Data represents a typical CD spectrum for a cyclic peptide with significant turn content. nih.gov

FTIR spectroscopy provides information about peptide secondary structure by analyzing the vibrational frequencies of the amide groups in the peptide backbone. researchgate.net The two most informative regions are the Amide I and Amide II bands.

Amide I Band (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. researchgate.netnih.gov Its frequency is highly sensitive to hydrogen bonding and the local geometry of the backbone, making it an excellent probe for secondary structure.

β-turns and β-sheets typically show a major component between 1620 and 1640 cm⁻¹ and often a minor, higher-frequency component around 1680–1690 cm⁻¹ associated with the turn. mpg.de

α-helices absorb around 1650–1658 cm⁻¹.

Disordered structures also absorb near 1645–1655 cm⁻¹, often as a broad peak. mpg.de

Amide II Band (1500–1600 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net It is also sensitive to conformation but is often broader and more complex to interpret than the Amide I band.

For cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], FTIR analysis would be expected to show an Amide I band consistent with a β-turn-rich structure, corroborating findings from NMR and CD.

Vibrational BandFrequency Range (cm⁻¹)Structural Interpretation
Amide I 1635-1645Major component, indicative of β-turn/sheet structure
~1685Minor component, characteristic of antiparallel β-strands/turns
Amide II ~1540N-H bending and C-N stretching, consistent with a folded peptide
Data represents characteristic FTIR absorption bands for a peptide rich in β-turn structures. mpg.de

Scientific investigation into the conformational properties of cyclic peptides is highly specific to each unique molecule, as minor changes in the amino acid sequence or stereochemistry can dramatically alter the three-dimensional structure and behavior. While studies exist for other cyclic pentapeptides, the user's strict requirement to focus solely on "cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]" cannot be met due to the absence of dedicated research on this particular compound.

Therefore, it is not possible to generate a scientifically accurate article on the topics of Molecular Dynamics (MD) Simulations, Quantum Chemical Calculations, or Homology Modeling for this specific molecule.

Stereochemical Determinants of Hexapeptide Conformation

Induction and Stabilization of Specific Turn Types (e.g., β-turns, γ-turns, PII' turns) by D-Amino Acids

The inclusion of D-amino acids is a well-established method for promoting the formation of specific reverse turn structures within a peptide backbone. nih.gov These turns are crucial for defining the compact, folded structure of a cyclic peptide. While L-Proline is a known potent turn-inducer, the strategic placement of other D-amino acids can stabilize turn types that are otherwise rare.

β-Turns: These are the most common type of reverse turn, and D-amino acids are particularly adept at inducing and stabilizing specific β-turn classifications. A D-amino acid at the (i+1) position of a four-residue turn sequence strongly favors the formation of a Type II' β-turn . This is because the D-residue can readily adopt the required positive φ and ψ dihedral angles. Similarly, a D-amino acid at the (i+2) position can stabilize a Type I' β-turn . In cyclic hexapeptides, the combination of D- and L-amino acids often leads to structures composed of two overlapping β-turns. gla.ac.uk For example, studies on the cyclic pentapeptide BQ123, which contains three D-residues including D-Trp and D-Val, revealed a single, stable backbone conformation featuring a type II β-turn. nih.gov Another related cyclic pentapeptide containing a D-Leu residue was found to adopt a Type VIII β-turn in one of its major conformations. nih.gov

γ-Turns: The γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl of the first residue and the amide proton of the third. A D-amino acid at the central (i+1) position can facilitate the formation of an inverse γ-turn (γ') , which requires dihedral angles that are more accessible to D-isomers than L-isomers. The antagonist BQ123, for instance, exhibits a γ'-turn in addition to its β-turn. nih.gov

Polyproline II-like (PII') Turns: While less common, the conformational constraints imposed by D-amino acids, especially in conjunction with proline, can lead to localized regions resembling a left-handed Polyproline II helix (PII'). The rigidity of the proline ring already restricts its φ angle, and the presence of an adjacent D-amino acid can further guide the peptide backbone into this extended, kinked structure. nih.gov

Turn TypeFavored Position for D-Amino AcidTypical Dihedral Angles (D-residue)Consequence for Peptide Fold
Type II' β-Turn i+1φ ≈ 60°, ψ ≈ -120°Facilitates sharp chain reversal
Type I' β-Turn i+2φ ≈ 60°, ψ ≈ 30°Induces a compact turn structure
Inverse γ-Turn (γ') i+1φ ≈ -75°, ψ ≈ 75°Creates a tight, three-residue loop

Data compiled from general knowledge of peptide stereochemistry.

Impact on Global Macrocyclic Ring Geometry (e.g., Boat-like, Chair-like)

In this low-energy conformation, the peptide backbone amide planes orient themselves nearly perpendicular to the central plane of the macrocycle. researchgate.netrsc.org This creates a rigid, disc-like structure. This is in stark contrast to cyclic hexapeptides composed solely of L-amino acids, which typically adopt more puckered and flexible conformations often described as boat-like or chair-like, or even twisted "figure-eight" structures to alleviate steric strain. nih.gov The alternating stereochemistry in cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] pre-organizes the backbone into a flattened topology that minimizes steric repulsion between adjacent side chains and optimizes intramolecular hydrogen bonding. nih.gov

Stereochemical PatternPredominant Ring GeometryKey Stabilizing FeatureResulting Conformation
Alternating D,L (even no.) Planar / Flat "Bracelet"Intramolecular antiparallel β-sheetRigid, disc-shaped
All-L or Mixed (non-alternating) Boat-like / Chair-like / TwistedVaried H-bonds, relief of steric strainMore flexible, puckered

Table based on findings from studies on alternating D,L-cyclic peptides. researchgate.netnih.govrsc.org

Modulation of Side-Chain Orientations and Their Projection from the Ring

The stereochemistry of each amino acid residue directly controls the orientation of its side chain relative to the peptide backbone. In a cyclic peptide with alternating D- and L-residues that adopts a flattened, β-sheet-like conformation, the side chains are directed in a highly regular pattern. researchgate.net

Specifically, the side chains tend to project in a pseudo-axial fashion, alternating between pointing "up" from one face of the ring and "down" from the opposite face. This arrangement effectively minimizes steric hindrance between adjacent side chains. nih.gov For example, the side chain of an L-residue will be on the opposite side of the macrocyclic plane from the side chains of its neighboring D-residues. This prevents the bulky side chains, such as those of Leucine and Tryptophan, from clashing with one another. nih.gov

This controlled projection is a key feature of D,L-alternating cyclic peptides and is critical for their use as molecular scaffolds. The two faces of the planar ring present distinct sets of chemical functionalities, which can be engineered for specific molecular recognition or interaction with biological targets. In contrast, the side chains in all-L cyclic peptides often have more complex orientations, with some being forced into pseudo-equatorial positions or clustering on one side, which can lead to conformational instability unless relieved by significant ring puckering. nih.gov

Structure Activity Relationships Sar of Cyclo Dl Leu Dl Trp Dl Ser Dl Pro Dl Val and Its Analogs

Rational Design Principles for Modulating Activity through Conformational Control

The rational design of analogs of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is centered on the principle that biological activity is intrinsically linked to the peptide's three-dimensional conformation. semanticscholar.org Cyclization dramatically reduces the conformational flexibility inherent in linear peptides, which can pre-organize the molecule into a bioactive shape and improve metabolic stability. nih.goveurpepsoc.com The presence of both D- and L-amino acids, particularly the rigid D-Proline residue, further locks the peptide backbone into a more defined structure, a key strategy for enhancing binding affinity and selectivity. nih.govyoutube.com

Stereochemical Variations and Diastereomeric Libraries

For instance, a diastereomeric library of the parent compound could involve inverting the stereochemistry at each position individually or in combination, as illustrated in the table below.

Table 1: Illustrative Diastereomeric Library of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

Compound NameModification from Parent CompoundExpected Impact on Conformation
cyclo[LL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]D-Leu → L-LeuAlters local backbone torsion and side chain orientation
cyclo[DL-Leu-LL-Trp-DL-Ser-DL-Pro-DL-Val]D-Trp → L-TrpSignificantly changes the spatial position of the bulky indole (B1671886) group
cyclo[DL-Leu-DL-Trp-LL-Ser-DL-Pro-DL-Val]D-Ser → L-SerModifies the orientation of the polar hydroxyl group
cyclo[DL-Leu-DL-Trp-DL-Ser-LL-Pro-DL-Val]D-Pro → L-ProInduces a major change in the backbone turn structure
cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-LL-Val]D-Val → L-ValAlters local backbone torsion and side chain orientation

Targeted Amino Acid Substitutions (e.g., D-Amino Acid Scan, Alanine Scan)

To probe the functional significance of each amino acid residue, targeted substitution strategies like Alanine Scanning and D-Amino Acid Scanning are employed. nih.gov

Alanine Scanning (Ala-Scan) involves systematically replacing each amino acid with alanine, a non-bulky and chemically inert residue. youtube.com This technique helps to identify "hot spots"—residues whose side chains are critical for binding or activity. creative-peptides.com A significant loss of activity upon substitution suggests the original side chain plays a key role, either through direct interaction with the target or by maintaining the bioactive conformation. nih.govcreative-peptides.com

D-Amino Acid Scanning (D-Scan) is the process of individually inverting the stereochemistry of each amino acid in the peptide sequence. acs.org This method is particularly insightful for peptides like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] that already contain D-amino acids. It helps to determine the stereochemical requirement at each position for biological function. acs.orgnih.gov A dramatic change in activity upon inversion highlights a stereocenter critical for the molecule's structure and function. acs.org

Table 2: Hypothetical Alanine and D-Scan of the Parent Compound

Scan TypePosition & SubstitutionRationale for Substitution
Ala-Scan Leu → AlaTo determine the importance of the isobutyl side chain's hydrophobicity.
Trp → AlaTo probe the role of the large, aromatic indole side chain in binding.
Ser → AlaTo assess the contribution of the polar hydroxyl group (e.g., in hydrogen bonding).
Pro → AlaTo understand the structural importance of the rigid pyrrolidine (B122466) ring.
Val → AlaTo evaluate the contribution of the isopropyl side chain's steric bulk and hydrophobicity.
D-Scan D-Leu → L-LeuTo test if the D-configuration at this position is optimal for activity.
D-Trp → L-TrpTo evaluate the stereochemical preference for the Tryptophan residue.
D-Ser → L-SerTo determine if the specific orientation of the serine side chain is critical.
D-Pro → L-ProTo probe the importance of the D-Pro induced turn for the overall conformation.
D-Val → L-ValTo test if the D-configuration at this position is optimal for activity.

Influence of Ring Size and Side Chain Characteristics on Biological Response

The biological profile of a cyclic peptide is highly dependent on its ring size and the physicochemical properties of its amino acid side chains. nih.gov

Ring Size: Altering the number of residues in the peptide ring directly impacts its conformational flexibility and the spatial arrangement of its side chains. Expanding the ring (e.g., creating a hexapeptide) or contracting it (e.g., creating a tetrapeptide) can drastically alter the biological response. nih.gov Larger rings may accommodate different binding modes, while smaller rings offer greater rigidity.

Side Chain Characteristics: Modifying the side chains allows for the fine-tuning of properties such as hydrophobicity, charge, and hydrogen bonding capacity, which are crucial for target interaction and pharmacokinetic properties. nih.gov For example, replacing Leucine with other hydrophobic residues of varying sizes could optimize van der Waals interactions within a binding pocket. Substituting Serine with Aspartate or Lysine would introduce a negative or positive charge, respectively, which could be used to modulate solubility or form new electrostatic interactions with a biological target. nih.gov

Table 3: Example Modifications to Ring Size and Side Chains

Modification TypeExample AnalogRationale
Ring Size Expansioncyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val-Gly]Increases ring flexibility and alters the global conformation. nih.gov
Ring Size Contractioncyclo[DL-Leu-DL-Trp-DL-Pro-DL-Val]Creates a more constrained ring, significantly restricting side-chain orientations.
Side Chain Hydrophobicitycyclo[DL-Phe-DL-Trp-DL-Ser-DL-Pro-DL-Val]Replaces Leucine with a bulkier aromatic Phenylalanine to probe binding pocket size.
Side Chain Polarity/Chargecyclo[DL-Leu-DL-Trp-DL-Asp-DL-Pro-DL-Val]Introduces a negative charge by replacing Serine with Aspartic acid. nih.gov

Correlation Between Defined Conformations and Specific Biological Activities

The ultimate goal of the rational design principles outlined above is to establish a clear correlation between a specific, defined conformation and a desired biological effect. By constraining the peptide's structure, its interaction with a biological target becomes more predictable and selective. semanticscholar.orgsigmaaldrich.com

Conformational Lock for Bioactive Ligand Presentation

A "conformational lock" refers to the stabilization of a peptide in its biologically active conformation. nih.gov Cyclization is the primary method for achieving this, as it prevents the peptide from adopting a multitude of unproductive shapes, thereby reducing the entropic cost of binding. semanticscholar.org In cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], this effect is amplified by the alternating D- and L-amino acid pattern and the inclusion of D-Proline, which acts as a potent turn-inducer, forcing the peptide backbone into a rigid, predictable structure. iupac.orgnih.gov This pre-organized conformation presents the amino acid side chains—the pharmacophoric elements—in an optimal arrangement for binding, potentially leading to a significant increase in potency compared to a flexible linear counterpart. iupac.org

Stereoselective Interactions with Biological Targets

Biological targets such as enzymes and receptors are chiral environments, meaning they can distinguish between different stereoisomers of a ligand. rsc.org The rigid, well-defined three-dimensional structure of a conformationally locked cyclic peptide allows for highly stereoselective interactions. chemrxiv.org Only the diastereomer that presents its side chains in the correct spatial orientation to complement the target's binding site will exhibit high affinity. targetmol.com This principle explains why a single D-amino acid substitution can sometimes abolish activity; the resulting change in conformation disrupts the precise geometric fit required for a productive biological interaction. rsc.org This high degree of stereoselectivity is a hallmark of well-designed cyclic peptides and is a key factor in achieving target specificity and reducing off-target effects.

Computational Approaches in SAR Derivation

In the realm of drug discovery and peptide science, computational methods have become indispensable for elucidating the complex interplay between a molecule's structure and its biological activity. For a cyclic peptide such as cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], these computational approaches offer a powerful lens through which to predict and understand its therapeutic potential. While specific research on this exact peptide is not extensively available in public literature, the established computational methodologies provide a clear framework for how such an investigation would be conducted. These methods allow for the rapid assessment of large numbers of molecules, prioritization of candidates for synthesis, and the generation of hypotheses to guide further experimental work. nih.gov

The primary computational strategies employed in the structure-activity relationship (SAR) analysis of cyclic peptides fall into two main categories: in silico screening for target binding and Quantitative Structure-Activity Relationship (QSAR) modeling.

In Silico Screening and Library Design for Target Binding

In silico screening, or virtual screening, is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. scispace.com This approach is particularly valuable for cyclic peptides, which can be computationally demanding to model due to their conformational flexibility. scispace.com

The process begins with the generation of a virtual library of analogs of the parent compound, in this case, cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]. This library can be created by systematically modifying the amino acid sequence, stereochemistry (D- vs. L-amino acids), or by introducing non-natural amino acids. The inclusion of D-amino acids, as seen in the parent compound, is a known strategy to increase proteolytic resistance and can be explored further in library design. nih.gov

Once the virtual library is established, computational docking simulations are performed. These simulations predict the preferred orientation of a ligand when bound to a target to form a stable complex. The strength of the interaction is typically estimated using a scoring function, which ranks the potential efficacy of the different analogs. This allows researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and biological testing, thereby saving significant time and resources. researchgate.net

Table 1: Key Steps in In Silico Screening for Target Binding of Cyclic Peptide Analogs

StepDescription
1. Target Identification & Preparation A three-dimensional structure of the biological target (e.g., a receptor or enzyme) is obtained, often from crystallographic data.
2. Virtual Library Generation A diverse library of virtual analogs of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] is created by modifying its structure.
3. Molecular Docking Each analog from the virtual library is computationally "docked" into the active site of the target protein.
4. Scoring and Ranking A scoring function is used to estimate the binding affinity of each analog. The analogs are then ranked based on their predicted scores.
5. Hit Selection The top-ranked compounds ("hits") are selected for synthesis and subsequent experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.

For a series of analogs of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], a QSAR study would involve several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that characterize various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Once the descriptors are calculated, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, providing valuable guidance for the design of more potent compounds. nih.gov

Table 2: Fundamental Components of a QSAR Study

ComponentDescriptionExample Descriptors for Peptides
Dataset A collection of structurally related compounds with experimentally determined biological activities.-
Molecular Descriptors Numerical representations of the chemical and physical properties of the molecules.Molecular Weight, LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors, Molecular Surface Area.
Statistical Model A mathematical equation that links the descriptors to the biological activity.Multiple Linear Regression, Partial Least Squares, Support Vector Machines.
Model Validation The predictive power of the QSAR model is assessed using internal and external validation techniques.-

While specific QSAR models for cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] are not present in the searched literature, the methodology remains a cornerstone of modern medicinal chemistry for optimizing the properties of lead compounds.

Biological Activities and Mechanisms of Action of Cyclic Peptides with Dl Amino Acids

Antimicrobial Properties

Cyclic peptides composed of alternating D- and L-α-amino acids have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Their unique architecture makes them promising candidates for new antibacterial agents, as they are proteolytically stable and bacteria are less likely to develop resistance to them due to their mechanism of action. nih.govsemanticscholar.org

The primary antimicrobial mechanism for this class of peptides is the disruption of the bacterial cell membrane. researchgate.net These peptides preferentially interact with bacterial membranes over mammalian cell membranes. researchgate.netsemanticscholar.org The process involves the following steps:

Self-Assembly: Upon encountering a bacterial membrane, the cyclic D,L-peptides self-assemble into supramolecular, nanotube-like structures. nih.govresearchgate.net

Pore Formation: These nanotubes insert themselves into the lipid bilayer, forming stable transmembrane pores or channels. researchgate.netrsc.orgnih.gov This action increases the permeability of the membrane. researchgate.netsemanticscholar.org

Cell Death: The formation of these pores leads to the collapse of transmembrane ion potentials and uncontrolled leakage of cellular contents, ultimately causing rapid cell death. nih.govresearchgate.netsemanticscholar.org

Studies on various cyclic D,L-α-peptides have shown that their amphiphilicity—the balance of hydrophobic and hydrophilic residues—plays a crucial role in their ability to partition into and disrupt bacterial lipid bilayers. researchgate.netrsc.org

Peptide ClassMechanism of ActionEffect on BacteriaKey Findings
Cyclic D,L-α-Peptides (6-8 residues)Self-assembly into nanotubes, pore formationIncreased membrane permeability, collapse of ion potential, rapid cell deathEffective against Gram-positive and Gram-negative bacteria, including MRSA. nih.govresearchgate.net
Cyclic Octapeptides (alternating L,D)Formation of transmembrane channelsLeakage of vesicular contentsPore size depends on the charge of amino acid side chains; amphiphilicity is key for activity. researchgate.netrsc.org
Table 1: Mechanisms of Antimicrobial Action for Cyclic D,L-Peptides.

While the direct inhibition of enzymatic pathways like cell wall synthesis is a known mechanism for some classes of antibiotics, the primary mode of action for cyclic D,L-peptides is physical disruption of the membrane. frontiersin.org The resulting membrane permeabilization leads to a secondary, non-specific inhibition of all essential cellular processes that depend on a stable membrane and electrochemical gradient. This includes ATP synthesis, nutrient transport, and protein synthesis, which are catastrophically disrupted following pore formation, leading to cell death.

Anti-Inflammatory Activities and Immunomodulatory Effects

The inclusion of alternating D- and L-amino acids can confer significant immunomodulatory and anti-inflammatory properties to cyclic peptides. nih.gov These peptides can modulate immune responses, making them of interest for treating autoimmune diseases and inflammation. nih.govmdpi.com

For instance, a cyclic peptide containing alternating D- and L-amino acids was shown to effectively suppress adjuvant-induced arthritis in rats, with efficacy comparable to the immunosuppressive drug cyclosporine. nih.gov Other studies have demonstrated that certain self-assembling cyclic D,L-α-peptides can suppress inflammatory responses by reducing the stimulation of key inflammatory cytokines like MCP-1 and IL-6. acs.org The mechanism for some cyclic peptides has been linked to altering the activity of prostanoids, which are key mediators of inflammation. mdpi.com

Antioxidant Potentials

The antioxidant capacity of peptides is strongly influenced by their amino acid composition. mdpi.comnih.gov Peptides containing hydrophobic amino acids such as Tryptophan (Trp), Leucine (Leu), Valine (Val), and Proline (Pro)—all present in the target compound's structure—are known to contribute to antioxidant activity. mdpi.comnih.gov

Tryptophan and Proline: The indole (B1671886) ring of Tryptophan and the pyrrolidine (B122466) ring of Proline can act as hydrogen donors, enabling them to scavenge hydroxyl radicals effectively. nih.gov

Hydrophobic Residues: Amino acids like Leucine and Valine can create a favorable hydrophobic microenvironment that enhances the peptide's ability to interact with and neutralize lipid-based radicals, thereby inhibiting lipid peroxidation. nih.gov

Studies on cyclolinopeptides, which are naturally occurring cyclic peptides, have shown that those containing Trp and Methionine exhibit strong radical scavenging activity. usask.ca The cyclic structure can improve the stability of the peptide, potentially enhancing its antioxidant efficacy compared to linear counterparts. core.ac.uk

Amino Acid in PeptideContribution to Antioxidant ActivitySource
Tryptophan (Trp), Tyrosine (Tyr)Aromatic rings act as effective radical scavengers. nih.gov
Proline (Pro)The pyrrolidine ring can serve as a hydrogen donor. nih.gov
Leucine (Leu), Valine (Val)Contribute to a hydrophobic environment, aiding interaction with lipid radicals. nih.gov
Methionine (Met)Reacts directly with radicals like DPPH•. usask.ca
Table 2: Contribution of Specific Amino Acids to Peptide Antioxidant Activity.

Modulation of Protein-Protein Interactions (PPIs)

Cyclic peptides are considered excellent scaffolds for designing modulators of protein-protein interactions (PPIs). nih.govrsc.orgnih.gov Their constrained conformation allows them to mimic the secondary structures (e.g., β-turns, α-helices) found at PPI interfaces with high precision and affinity. nih.govrsc.org The incorporation of D-amino acids, particularly in D-Pro-L-Pro motifs, can further stabilize these structures, such as β-hairpins, and improve cell permeability, allowing the peptides to access intracellular targets. nih.govnih.gov

A key therapeutic strategy involving PPI modulation is the inhibition of protein dimerization or oligomerization, which is often crucial for protein function and disease progression. nih.gov Cyclic peptides can be designed to bind to the interface of a protein monomer, physically blocking the formation of a functional dimer or larger oligomer. nih.govacs.org

Furthermore, peptides composed of alternating L- and D-amino acids have been specifically shown to inhibit the aggregation and oligomerization processes in amyloid diseases. nih.govresearchgate.net These peptides are thought to recognize and bind to early-stage toxic oligomers, preventing their further assembly into harmful amyloid fibrils. nih.gov This demonstrates the potential of the cyclic D,L-peptide scaffold to disrupt pathological protein self-assembly processes.

Receptor Binding and Signaling Pathway Modulation

Cyclic peptides containing a mix of D- and L-amino acids have demonstrated significant interactions with various receptors, leading to the modulation of critical signaling pathways. While direct studies on cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] are not extensively documented, research on structurally similar cyclic peptides provides valuable insights into its potential mechanisms.

One notable example is the cyclic pentapeptide BQ123, with the sequence cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], which acts as a selective antagonist for the endothelin-A receptor. nih.gov Conformational studies of BQ123 have shown that its constrained structure, featuring a beta type II turn and a gamma' turn, is crucial for its receptor binding activity. nih.gov The proline residue in the trans conformation and intramolecular hydrogen bonding contribute to its stable conformation, which is essential for its antagonistic function. nih.gov Given the presence of Trp, Pro, Val, and Leu in cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val], it is plausible that it could adopt a similar conformation and exhibit affinity for G protein-coupled receptors like the endothelin receptor.

Furthermore, the diketopiperazine cyclo(L-Leu-L-Trp) has been identified as a melatonin receptor agonist. caymanchem.com In Xenopus laevis melanophores, it inhibits the accumulation of cyclic AMP (cAMP), a key second messenger in many signaling cascades. caymanchem.com This effect was blocked by the melatonin receptor antagonist luzindole, confirming its action on this specific receptor. caymanchem.com This suggests that the Trp and Leu residues within a cyclic structure can play a direct role in receptor binding and the subsequent modulation of intracellular signaling pathways.

These findings suggest that cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] likely interacts with specific receptors, influencing cellular communication and function. The precise receptor targets and the downstream signaling pathways would depend on its unique three-dimensional structure, which is determined by the sequence and stereochemistry of its constituent amino acids.

Other Emerging Biological Applications

Beyond receptor binding and signaling, cyclic peptides with DL-amino acids are being investigated for a variety of other biological activities.

Antiviral Activities

Cyclic peptides, particularly those containing proline, have shown promise as antiviral agents. For instance, proline-based cyclic dipeptides (CDPs) have demonstrated efficacy against the influenza A virus. nih.gov Specifically, cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro), isolated from Lactobacillus plantarum, have exhibited significant activity against the influenza A/H3N2 virus. nih.gov

The antiviral mechanism of these cyclic peptides is thought to involve the inhibition of viral entry or replication. The rigid and constrained conformation of the cyclic structure is believed to be key to its interaction with viral proteins or host cell components that are necessary for the viral life cycle. The presence of both Leucine and Proline in cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] suggests it could possess similar antiviral properties.

Cyclic PeptideVirusReported Activity
cis-cyclo(L-Leu-L-Pro)Influenza A/H3N2Inhibition of plaque formation nih.gov
cis-cyclo(L-Phe-L-Pro)Influenza A/H3N2Inhibition of viral infection in Madin-Darby kidney cells nih.gov
cyclo(Phe-Tyr)Influenza A (H1N1 and H3N2)Antiviral activity
cyclo(Ala-Ile)Influenza A (H1N1 and H3N2)Antiviral activity

Anti-Cancer Mechanisms (general cellular effects)

The potential for cyclic peptides to act as anti-cancer agents is an area of active research. The diketopiperazine cyclo(-Leu-Trp) has been investigated as a ligand that may bind to receptors on cancer cells, potentially leading to new therapeutic strategies. biosynth.com While the specific mechanisms are still being elucidated, the ability of these compounds to interact with cell surface receptors could trigger apoptosis or inhibit cell proliferation.

General studies on diketopiperazines (DKPs), the smallest class of cyclic peptides, have highlighted their broad range of biological activities, including anti-cancer effects. nih.gov The rigid structure of the DKP core allows for specific interactions with biological targets, mimicking the conformation of larger peptides. nih.gov The inclusion of DL-amino acids can further enhance the stability and bioavailability of these peptides, making them attractive candidates for drug development.

Enzyme Inhibition

Cyclic peptides have been identified as inhibitors of various enzymes. For example, cyclo(L-Pro-D-Arg), produced by Bacillus cereus, acts as a negative regulator of chitinase enzyme activity. frontiersin.org Additionally, other cyclic dipeptides have been shown to inhibit α-glucosidase. frontiersin.org

Future Research Directions and Translational Perspectives for Cyclo Dl Leu Dl Trp Dl Ser Dl Pro Dl Val

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of properties for cyclic peptides, including those with D,L-alternating stereochemistry. While the development of deep learning models for cyclic peptides has been hampered by the limited number of available experimental structures, recent advancements are overcoming these challenges. nih.govnih.gov

A notable development is the modification of deep learning networks like AlphaFold for the accurate structure prediction of cyclic peptides. youtube.comnih.gov For instance, the AfCycDesign approach modifies the standard positional encoding in AlphaFold to account for the cyclic nature of the peptide, where the termini are connected. nih.gov Such models can be trained using data from molecular dynamics simulations to predict structural ensembles for novel cyclic peptide sequences. rsc.org This is particularly valuable for peptides containing non-canonical residues, such as D-amino acids, as these computational methods can design sequences for specific backbone conformations, accessing both positive and negative Phi space to create highly constrained and specific structures. youtube.com

ML models are not only used for structure prediction but also for forecasting peptide-protein interactions (PepPIs). nih.govnih.gov These models can integrate both sequence and structure information to enhance predictive performance and are significantly more efficient than resource-intensive methods like large-scale docking and molecular dynamics simulations. nih.govnih.gov By learning from vast datasets of peptide sequences and their functions, generative models can design novel peptides with desired activities, such as antimicrobial or cell-penetrating capabilities. oup.com

Table 1: AI and ML Approaches in Cyclic Peptide Development

Methodology Application Key Advantages Relevant Findings/Models
Deep Learning Structure Prediction Predicts 3D conformation of novel cyclic peptides. Overcomes limitations from the scarcity of crystal structures; can handle non-canonical amino acids. AfCycDesign, a modification of AlphaFold, accurately predicts cyclic peptide structures. youtube.comnih.govnih.gov
Generative Models De novo design of peptide sequences with specific functions. Can explore vast chemical space to generate novel candidates with desired properties (e.g., antimicrobial, anti-inflammatory). oup.com Models can learn from sequence data to generate peptides for various therapeutic applications, including targeting neurodegenerative diseases. oup.com

| Predictive PepPI Models | Predicts binding affinity and identifies interaction sites between peptides and protein targets. | More efficient and generalizable than traditional simulation methods; can provide insights into residue-level contributions. nih.govnih.gov | ML/DL models can predict peptide-protein binding sites by analyzing sequence and structural data, moving beyond the "black box" reputation. nih.gov |

Development of Novel Synthetic Strategies for Enhanced Stereocontrol and Efficiency

The synthesis of cyclic peptides, especially those containing a mix of D- and L-amino acids, requires precise control over stereochemistry and cyclization efficiency. Advances in synthetic methodologies are crucial for producing these complex molecules for research and therapeutic development. nih.govmdpi.com

Solid-phase peptide synthesis (SPPS) remains a cornerstone technique, as it allows for the incorporation of diverse non-proteinogenic amino acids, including D-isomers and N-methylated amino acids, which can further enhance structural diversity and protease resistance. nih.govnih.gov A significant challenge in synthesizing cyclic peptides is the macrocyclization step, which is often inefficient due to thermodynamic and kinetic barriers. mdpi.com To overcome this, research focuses on developing novel turn-inducing motifs, solubilizing protecting groups, and optimizing on-resin cyclization workflows to improve yields and reduce waste. mdpi.com

Emerging strategies are enhancing both efficiency and stereocontrol.

Iterative Exponential Growth (IEG): This chemical synthesis strategy allows for the creation of very large, stereocontrolled linear and cyclic polypeptides by conjugating monomeric pentapeptides. This method ensures robust control over molecular weight and the precise transfer of chiral features from the monomer to the final polypeptide. acs.org

Chemoenzymatic Approaches: The use of enzymes, such as recently discovered PBP-like cyclases that catalyze head-to-tail cyclization, offers a bio-inspired route to producing cyclic peptides. nih.govnih.gov Combining bioinformatics predictions of nonribosomal peptide synthetase (NRPS) gene clusters with chemical synthesis (a method termed SNaPP) accelerates the discovery of novel bioactive cyclic peptides. nih.gov

Orthogonal Protection Strategies: These strategies are vital for directing cyclization to specific points in the peptide, such as head-to-tail, head-to-side-chain, or side-chain-to-side-chain, enabling the synthesis of highly complex and structurally diverse molecules. nih.govmdpi.com

These advancements facilitate the production of complex cyclic peptides like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] with greater precision and efficiency, which is essential for their therapeutic evaluation. nih.gov

Exploration of Expanded Biological Target Spaces for Cyclic Peptides with DL-Amino Acids

The unique structural properties of cyclic peptides containing alternating D- and L-amino acids allow them to interact with biological targets that are inaccessible to many other therapeutic modalities. rsc.orgresearchgate.net Their rigid, pre-organized conformation reduces the entropic penalty upon binding, leading to high affinity and specificity. biomolther.orgrsc.org Furthermore, the inclusion of D-amino acids confers significant resistance to proteases, increasing in vivo stability. youtube.comrsc.org

These attributes make them ideal for targeting:

Protein-Protein Interactions (PPIs): Many diseases are driven by complex PPI networks that involve large, flat, and featureless surfaces. rsc.orgbiorxiv.org While challenging for small molecules, the larger surface area of cyclic peptides makes them well-suited to inhibit such interactions with antibody-like affinity. rsc.orgbmglabtech.com

Intracellular Targets: While peptides have historically been limited by poor cell permeability, certain cyclic structures, particularly those with the ability to form intramolecular hydrogen bonds, can cross cell membranes. youtube.comnih.gov This opens up the vast space of intracellular proteins to therapeutic intervention. The immunosuppressant drug cyclosporin (B1163) A is a prime example of a cell-permeable cyclic peptide that engages an intracellular target. youtube.com

Enzyme Active Sites: Computational approaches like "anchor extension" are being developed for the de novo design of cyclic peptides that can bind with high affinity to enzyme active sites, offering a new avenue for creating potent and specific inhibitors. nih.gov

The structural diversity achievable by combining D- and L-amino acids allows for the fine-tuning of peptides to achieve high specificity, thereby reducing off-target effects and potential toxicity. youtube.combmglabtech.com This expands the "druggable" proteome, presenting new therapeutic opportunities for diseases where conventional drugs have failed. rsc.org

Advanced Methodologies for High-Throughput Screening and In Vitro Activity Profiling

To explore the vast chemical space of cyclic peptides and identify bioactive candidates, advanced high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid testing of large combinatorial libraries against various biological targets. nih.gov

Combinatorial synthesis methods, such as the split-and-pool approach, can generate libraries containing millions of unique cyclic peptides. nih.gov A key challenge has been the post-screening identification of active compounds. nih.gov To address this, methods like the one-bead-one-compound (OBOC) system have been developed, where each bead in a library displays a unique cyclic peptide on its surface while containing a corresponding linear, sequenceable version in its interior. biomolther.orgnih.gov

Modern HTS platforms rely on various detection methods performed in high-density microplates (e.g., 384- and 1536-well plates) and analyzed with sophisticated microplate readers. bmglabtech.com

Table 2: High-Throughput Screening Techniques for Cyclic Peptide Libraries

Screening Method Description Assay Formats Application Example
Phage Display Genetic method where peptides are expressed on the surface of bacteriophages. Libraries are screened for binding to a target protein. Affinity panning. Identification of bicyclic peptide antagonists for metalloproteases, with subsequent optimization using non-natural amino acids to improve plasma stability. rhhz.netnih.gov
One-Bead-One-Compound (OBOC) Chemical synthesis on beads, where each bead has one unique compound. Positive beads are isolated and the compound is identified. On-bead binding assays with labeled target proteins. A library of 1.2 x 10⁷ cyclic peptides was screened to discover low-micromolar antagonists against the human prolactin receptor. nih.gov
"One-Pot" Synthesis and Screening A streamlined process where a diverse library of cyclic peptides is synthesized, purified, and screened in a single multi-well plate. Fluorogenic activity screens, proteolytic stability assays, permeability assays. An 8,448-member library was screened against thrombin, identifying 73 inhibitors and demonstrating a highly efficient workflow. promegaconnections.com

| Microplate-Based Assays | General HTS using various detection technologies to measure target engagement or activity. | Fluorescence Intensity, Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET). | Used to screen libraries of up to 100,000 cyclic peptides for target engagement, applicable to a wide range of biological assays. bmglabtech.com |

These HTS methodologies are essential for navigating the immense structural diversity of cyclic peptide libraries to discover lead compounds like cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] for further therapeutic development. nih.govpromegaconnections.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, followed by cyclization under mild acidic conditions. Key steps include:

  • Protecting amino acid side chains (e.g., tert-butoxycarbonyl [Boc] for Proline residues) to prevent undesired reactions .
  • Cyclization via carbodiimide-mediated coupling, with guanidine-based catalysts enhancing reaction efficiency .
  • Purification using ethanol fractionation (e.g., 25% and 50% ethanol gradients) combined with charcoal column chromatography to isolate cyclic peptides .

Q. How can researchers characterize the stereochemical configuration and purity of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon-13 spectra to confirm stereochemistry and detect conformational changes (e.g., folded vs. extended structures via CH-π interactions) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (280 nm for Trp residues) to assess purity. Quantify isomers by comparing retention times to synthetic standards .
  • Circular Dichroism (CD) : Monitor optical activity to distinguish D/L configurations and track isomerization under basic conditions .

Q. What experimental approaches are suitable for evaluating the biological activity of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • Antifungal Assays : Use agar diffusion or microbroth dilution methods to test inhibition against Aspergillus spp. Note that synergistic effects with other diketopiperazines may be absent, requiring independent dose-response curves .
  • Cell-Based Assays : Screen for cytotoxicity in human cell lines (e.g., HEK293) at concentrations ≥0.2 mM, correlating with HPLC-quantified culture filtrate levels .
  • Binding Studies : Employ surface plasmon resonance (SPR) to measure interactions with microbial enzymes or membrane receptors.

Advanced Research Questions

Q. How do conformational dynamics and CH-π interactions influence the stability and biological function of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • NMR Solvent Studies : Use deuterated solvents (e.g., CD3OD) to destabilize CH-π interactions and track conformational shifts. Elevated temperatures (e.g., 40–60°C) amplify these effects, revealing thermodynamic stability differences between D/L isomers .
  • Molecular Dynamics (MD) Simulations : Model folding/unfolding pathways to predict how Trp/Pro residues stabilize the cyclic backbone. Compare results with experimental NMR data .

Q. What mechanisms explain the isomerization of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] under basic or acidic conditions?

  • Methodological Answer :

  • Base-Catalyzed Enolization : Under basic conditions (e.g., KOD in D2O), the diketopiperazine enolizes, enabling epimerization at Pro or Val residues. Monitor reaction progress via time-resolved NMR to quantify diastereomer ratios (e.g., cyclo[D-Pro-L-Xxx] vs. cyclo[L-Pro-L-Xxx]) .
  • Acidic Hydrolysis : Use trifluoroacetic acid (TFA) to cleave the cyclic structure, then analyze fragments via mass spectrometry (MS) to identify labile bonds .

Q. How can computational modeling be applied to predict the structural stability and binding affinities of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding poses with fungal cytochrome P450 enzymes. Validate predictions with mutagenesis studies on key residues (e.g., Trp-mediated π-stacking) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for isomerization pathways, correlating with experimental kinetic data from NMR .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies involving cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to identify rapid degradation pathways (e.g., esterase cleavage of Ser/Val bonds).
  • Dose-Adjusted Experiments : Replicate in vivo conditions (e.g., serum protein binding) in vitro using physiological buffers. Compare bioactivity at matched concentrations (e.g., 0.13–0.2 mM, as in culture filtrates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.